molecular formula C4H4ClN B6250074 (2E)-4-chlorobut-2-enenitrile CAS No. 7659-46-3

(2E)-4-chlorobut-2-enenitrile

Cat. No.: B6250074
CAS No.: 7659-46-3
M. Wt: 101.5
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Description

(2E)-4-chlorobut-2-enenitrile (CAS Number: 7659-46-3) is an organic compound with the molecular formula C4H4ClN and a molecular weight of 101.53 g/mol . It is characterized by a density of 1.092 g/cm³ and a boiling point of approximately 202.7°C at 760 mmHg . This compound is of significant interest in synthetic organic chemistry as a valuable building block for the preparation of more complex molecules. Its structure, featuring both a chloro group and a nitrile group on an unsaturated carbon chain, makes it a versatile intermediate for various chemical transformations. Literature and patent research indicates that this compound serves as a key precursor in synthetic pathways. For instance, it is used in the preparation of 2-halogenopyridinealdehydes , which are important intermediates in the development of pharmaceuticals and other active compounds . This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Properties

CAS No.

7659-46-3

Molecular Formula

C4H4ClN

Molecular Weight

101.5

Purity

95

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2e 4 Chlorobut 2 Enenitrile

Early Synthetic Approaches to (2E)-4-Chlorobut-2-enenitrile and Related Halogenated Butenenitriles

Early investigations into the synthesis of unsaturated chloronitriles provided the groundwork for more advanced methodologies. One of the foundational approaches involved the direct chlorination of saturated dinitriles. A notable historical method is the liquid-phase reaction of succinonitrile (B93025) with chlorine, which surprisingly yields unsaturated chloronitriles rather than chlorinated succinonitrile derivatives. google.com This process led to the production of compounds such as monochloromaleonitrile and dichlorofumaronitrile, demonstrating that chlorination could simultaneously induce unsaturation. google.com These pioneering efforts were significant as they established a viable, if sometimes complex, route to obtaining chlorinated butenenitriles from readily available starting materials. The unexpected formation of unsaturated products highlighted the intricate reaction mechanisms at play and opened avenues for further research into controlling the regioselectivity and stereoselectivity of such reactions. google.com

Modern Synthetic Strategies and Reaction Conditions

Contemporary synthetic chemistry offers a more refined and diverse toolkit for the preparation of this compound. These methods leverage a deeper understanding of reaction mechanisms to achieve greater control over the final product's structure and purity.

Nucleophilic substitution is a cornerstone of organic synthesis and provides a direct method for introducing a chlorine atom into a molecule. libretexts.org In the context of synthesizing halogenated nitriles, these reactions typically involve an alkyl halide and a nucleophile. youtube.comyoutube.com The mechanism can proceed via an SN1 or SN2 pathway, where a nucleophile replaces a leaving group on the substrate. nih.govlibretexts.org For precursors to this compound, a common strategy involves starting with a molecule containing a suitable leaving group, such as a hydroxyl group, which can be replaced by chlorine.

The reactivity of the substrate is critical. When a chlorine atom is connected to an electron-deficient π-system, as is the case in vinyl chlorides or acyl chlorides, it can be readily replaced by nucleophiles through an addition-elimination mechanism. nih.gov This increased reactivity is due to the stabilization of the intermediate. The choice of solvent and nucleophile is paramount in directing the reaction towards the desired product and minimizing side reactions. youtube.com

The introduction and modification of the nitrile (-C≡N) group are critical steps in the synthesis of this compound. The cyano group is a versatile functional group that can be introduced through several methods. ebsco.com A classic approach is the reaction of an alkyl halide with an alkali metal cyanide, such as sodium or potassium cyanide, which extends the carbon chain by one carbon. ebsco.comlibretexts.org This is a nucleophilic substitution reaction where the cyanide ion (CN⁻) acts as the nucleophile. youtube.com

Other methods for forming the nitrile group include the dehydration of primary amides using dehydrating agents like thionyl chloride (SOCl₂), phosphorus(V) oxide (P₄O₁₀), or phosphorus oxychloride (POCl₃). libretexts.orglibretexts.org Additionally, aldehydes and ketones can be converted to hydroxynitriles (cyanohydrins) by reacting with hydrogen cyanide, which can then be further modified. libretexts.org

Once formed, the nitrile group itself can undergo various transformations. researchgate.net While traditional methods often require harsh conditions like strong acids or bases, modern catalytic systems offer milder alternatives for reactions such as hydration, hydrolysis, and reduction. bohrium.com For instance, nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. youtube.comresearchgate.net They can also be converted to aldehydes via reduction to an imine followed by hydrolysis, a transformation known as the Stephen reaction. ncert.nic.in

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich compounds. organic-chemistry.orgnrochemistry.com The key component, the Vilsmeier reagent, is typically a substituted chloroiminium ion formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride. wikipedia.orgchemistrysteps.comnih.gov

While primarily used for formylation, the Vilsmeier reagent's high reactivity allows it to participate in other transformations, including cyclizations and reactions with activated methyl/methylene (B1212753) groups. semanticscholar.orgscispace.com In the synthesis of complex nitriles, this reagent can be used to construct specific molecular frameworks. For example, it has been employed in the intramolecular cyclization of 4-ynamides, where the alkyne group acts as the nucleophile to form dihydrofuran-2(3H)-ones. organic-chemistry.org This demonstrates the reagent's versatility beyond simple formylation and its potential for creating heterocyclic structures that might be precursors or derivatives of the target nitrile. organic-chemistry.org The reaction involves an electrophilic attack by the Vilsmeier reagent, followed by hydrolysis of the resulting iminium ion during workup to yield the final product. wikipedia.org

Direct chlorination of unsaturated precursors is an effective strategy for synthesizing chlorinated nitriles. One modern approach is the ene-type chlorination of trisubstituted olefins, followed by a regioselective substitution with a cyanide ion. tandfonline.com This multi-step process allows for the controlled introduction of both the chlorine atom and the nitrile group.

In this method, the starting olefin is treated with hypochlorous acid (generated in situ) to yield a chlorinated olefin. tandfonline.com The subsequent key step is the regioselective substitution of the chlorine atom with a cyanide ion. The reaction conditions, including the choice of solvent and the use of additives like sodium iodide, can be manipulated to control the position of the cyanide attack, favoring the desired γ-product. tandfonline.com The process is often concluded with a base-catalyzed double bond migration to yield the final unsaturated nitrile. tandfonline.com

EntryStarting OlefinChlorinating AgentSolventYield of Chlorinated Olefin (%)
12aHypochlorous acidDichloromethaneGood
22bHypochlorous acidDichloromethaneGood
32cHypochlorous acidWater (biphasic)81

Table based on data from a study on the synthesis of unsaturated nitriles. tandfonline.com

For the large-scale and efficient synthesis of this compound, continuous flow chemistry presents significant advantages over traditional batch processing. technologynetworks.com Flow reactors enable superior control over reaction parameters such as temperature, pressure, and mixing, which leads to improved yields, higher selectivity, and enhanced safety, particularly when handling hazardous reagents. technologynetworks.comwiley-vch.de

The small reactor volumes and high surface-area-to-volume ratios in microreactors allow for excellent heat and mass transfer, making it possible to perform reactions at extreme temperatures that would be unsafe or inefficient in large batch vessels. wiley-vch.de This technology has been successfully applied to the synthesis of various nitriles, including cyanide-free methods that improve the safety profile of the process. rsc.orgdntb.gov.ua Multi-step syntheses can be "telescoped" into a continuous sequence, eliminating the need for isolating and purifying intermediates, which reduces waste and processing time. flinders.edu.aunih.gov The scalability of flow chemistry is another key advantage; a process optimized on a lab scale can be scaled up for industrial production by running the system for longer periods or by using multiple reactors in parallel. technologynetworks.com This approach is well-suited for producing active pharmaceutical ingredients (APIs) and other high-value chemicals efficiently and sustainably. wiley-vch.denih.gov

Stereoselective Synthesis and Control of (2E)-Configuration

The primary challenge in the synthesis of this compound lies in achieving high stereoselectivity in favor of the E-isomer. The Horner-Wadsworth-Emmons (HWE) reaction stands out as a prominent and reliable method for this purpose. This reaction involves the olefination of an aldehyde or ketone with a stabilized phosphonate (B1237965) carbanion, generally yielding the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgnrochemistry.com

For the synthesis of this compound, the HWE reaction would logically involve the reaction of chloroacetaldehyde (B151913) with the ylide generated from diethyl cyanomethylphosphonate.

Reaction Scheme:

The precursors for this reaction are readily accessible. Diethyl cyanomethylphosphonate can be synthesized via the Arbuzov reaction between triethyl phosphite (B83602) and chloroacetonitrile. chemicalbook.com Chloroacetaldehyde is commercially available, often as a hydrate, and can be prepared by the chlorination of aqueous vinyl chloride or vinyl acetate. wikipedia.org

Factors Influencing E/Z Isomer Ratios in Synthesis

The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is influenced by several factors that affect the relative energies of the transition states leading to the E and Z isomers.

Nature of the Phosphonate Ylide: The use of a stabilized phosphonate ylide, such as the one derived from diethyl cyanomethylphosphonate, is paramount for high E-selectivity. The electron-withdrawing nitrile group stabilizes the carbanion, favoring the thermodynamic pathway that leads to the (E)-alkene. wikipedia.org

Reaction Conditions: The choice of base and solvent can influence the E/Z ratio. While the HWE reaction is known for its high E-selectivity under various conditions, optimization is often necessary. Lithium hydroxide (B78521) is a commonly used base for this transformation. researchgate.net The use of deep eutectic solvents has also been reported to enhance the E-selectivity in HWE reactions. rsc.org

Structure of the Aldehyde: The steric and electronic properties of the aldehyde can also play a role. In the case of chloroacetaldehyde, its relatively small size is not expected to significantly hinder the formation of the E-isomer. Aromatic aldehydes in HWE reactions almost exclusively yield (E)-alkenes. wikipedia.org

Below is a table summarizing the expected influence of various factors on the E/Z ratio in the synthesis of this compound via the HWE reaction.

FactorInfluence on (E)-Isomer FormationRationale
Phosphonate Reagent HighThe stabilized carbanion from diethyl cyanomethylphosphonate favors the thermodynamic product.
Base ModerateThe choice of base can affect the reaction kinetics and intermediate equilibration.
Solvent ModerateSolvent polarity can influence the stability of intermediates and transition states.
Temperature ModerateHigher temperatures can favor the thermodynamically more stable E-isomer.

Diastereoselective and Enantioselective Approaches (if applicable)

As this compound is an achiral molecule, enantioselective synthesis is not directly applicable. However, the principles of diastereoselective and enantioselective synthesis could be relevant if the molecule were to be further elaborated into a chiral product.

Currently, there is limited specific information in the scientific literature regarding diastereoselective or enantioselective syntheses targeting this compound or closely related structures. General strategies for the enantioselective synthesis of chiral nitriles often involve metal-catalyzed asymmetric reactions or the use of chiral auxiliaries. nih.govdicp.ac.cnresearchgate.netorganic-chemistry.org For instance, enantioselective Pd-catalyzed allylic substitution reactions are a powerful tool for the synthesis of chiral molecules. nih.gov While not directly applied to this compound, these methods could potentially be adapted for the synthesis of chiral derivatives.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. Key areas of focus include atom economy, the use of safer solvents, and the development of catalytic methods.

The Horner-Wadsworth-Emmons reaction, while efficient, has a moderate atom economy due to the formation of a stoichiometric amount of diethyl phosphate (B84403) as a byproduct. However, this byproduct is water-soluble, which can simplify purification. wikipedia.org

Efforts to develop greener olefination reactions are ongoing. The use of aqueous media for Wittig and HWE reactions has been explored as a way to reduce the reliance on volatile organic solvents. researchgate.netingentaconnect.com Solvent-free Wittig reactions, conducted by grinding the reactants together, represent another green alternative. acs.org The use of ultrasound has also been shown to promote Wittig-type reactions, potentially leading to reduced reaction times and energy consumption. nih.govresearchgate.net

The development of catalytic versions of the Wittig reaction is a significant goal in green chemistry, as it would improve atom economy by reducing waste. researchgate.net While not yet standard practice for the synthesis of compounds like this compound, these research areas hold promise for future improvements.

The following table outlines the application of green chemistry principles to the proposed HWE synthesis of this compound.

Green Chemistry PrincipleApplication in this compound SynthesisPotential Improvements
Atom Economy Moderate; formation of diethyl phosphate byproduct.Development of catalytic olefination methods.
Use of Safer Solvents Traditional synthesis may use organic solvents.Exploration of aqueous media or deep eutectic solvents. rsc.orgresearchgate.netingentaconnect.com
Energy Efficiency Reactions may require heating.Use of sonication to potentially lower reaction temperatures and times. nih.govresearchgate.net
Waste Prevention Formation of a stoichiometric phosphate byproduct.Catalytic approaches would minimize waste.

Chemical Reactivity and Transformation of 2e 4 Chlorobut 2 Enenitrile

Nucleophilic Reactions Involving the Chlorine Atom

The chlorine atom in (2E)-4-chlorobut-2-enenitrile is allylic, rendering it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a variety of functional groups at the 4-position, leading to the synthesis of diverse derivatives.

Substitution Reactions with Various Nucleophiles

The electron-withdrawing nature of the nitrile group enhances the electrophilicity of the carbon atom attached to the chlorine, facilitating nucleophilic attack. A range of nucleophiles can be employed to displace the chloride ion. While specific studies on this compound are limited, the reactivity of analogous allylic chlorides is well-documented, suggesting that amines, alcohols, and thiols would readily participate in substitution reactions.

For instance, primary and secondary amines are expected to react to form the corresponding 4-aminobut-2-enenitrile derivatives. Similarly, alkoxides or phenoxides would yield 4-alkoxybut-2-enenitriles or 4-aryloxybut-2-enenitriles, respectively. Thiolates would lead to the formation of 4-(alkylthio)but-2-enenitriles or 4-(arylthio)but-2-enenitriles. The reaction conditions for these transformations would typically involve a suitable solvent and, in some cases, a base to facilitate the deprotonation of the nucleophile.

NucleophileExpected Product
Primary Amine (R-NH₂)(2E)-4-(Alkylamino)but-2-enenitrile
Secondary Amine (R₂NH)(2E)-4-(Dialkylamino)but-2-enenitrile
Alcohol (R-OH) / Base(2E)-4-Alkoxybut-2-enenitrile
Thiol (R-SH) / Base(2E)-4-(Alkylthio)but-2-enenitrile

Derivatization to Analogous Compounds (e.g., hydroxy, amino derivatives)

The substitution of the chlorine atom provides a direct route to valuable derivatives such as hydroxy and amino compounds.

Hydroxy Derivatives: The synthesis of (2E)-4-hydroxybut-2-enenitrile can be achieved through the hydrolysis of the corresponding chloride. While direct hydrolysis of this compound can be challenging, an alternative synthesis involves the rearrangement of 3,4-epoxybutyronitrile in an aqueous solution. This rearrangement has been shown to yield (2E)-4-hydroxybut-2-enenitrile. oup.com

Amino Derivatives: The reaction of this compound with ammonia (B1221849) or primary amines is expected to yield the corresponding 4-aminobut-2-enenitrile derivatives. These reactions would likely proceed via a standard nucleophilic substitution mechanism.

Reactions of the Nitrile Functional Group

The nitrile group in this compound is a versatile functional handle that can be transformed into other important chemical moieties, such as amines, carboxylic acids, and amides. It can also participate in cycloaddition reactions.

Reduction to Amines

The nitrile group can be reduced to a primary amine, providing a pathway to but-2-en-1,4-diamines if the chlorine has been previously substituted with an amino group. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The choice of reducing agent can sometimes affect the outcome, especially in the presence of other reducible functional groups like the carbon-carbon double bond. However, specific experimental conditions for the reduction of this compound are not widely reported.

Reducing AgentProduct
Lithium Aluminum Hydride (LiAlH₄)4-Chlorobut-2-en-1-amine
Catalytic Hydrogenation (e.g., H₂/Pd)4-Chlorobutan-1-amine (potential for double bond reduction)

Hydrolysis to Carboxylic Acids or Amides

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. The reaction typically proceeds via the formation of an amide intermediate, which can be isolated under carefully controlled conditions or further hydrolyzed to the carboxylic acid. The hydrolysis of this compound would lead to the formation of (2E)-4-chlorobut-2-enoic acid or (2E)-4-chlorobut-2-enamide.

Acid-catalyzed hydrolysis would involve protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the intermediate amide would yield the carboxylic acid.

Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. The resulting imidate anion is then protonated, leading to the amide, which can be further hydrolyzed to the carboxylate salt.

Participation in Cycloaddition Reactions

The lack of published research prevents a detailed discussion of the topics outlined in the user's request. While general principles of organic chemistry would suggest potential reactivity for a molecule with a carbon-carbon double bond, a nitrile group, and a chloroalkane moiety, any such discussion would be speculative and not based on the detailed research findings required for this article.

Therefore, this article cannot be generated as requested due to the absence of specific scientific data on the chemical transformations of this compound.

Catalytic Transformations of this compound

Organocatalysis in this compound Modifications

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to traditional metal-based catalysis. This approach utilizes small organic molecules to catalyze chemical transformations with high stereo- and regioselectivity. While specific research on the organocatalytic modifications of this compound is not extensively documented, its structure as an α,β-unsaturated nitrile suggests its potential as a substrate in a variety of well-established organocatalytic reactions. The electron-withdrawing nitrile group and the presence of a leaving group (chloride) offer multiple sites for reactivity that can be exploited by different organocatalytic activation modes.

The primary modes of organocatalytic activation relevant to a substrate like this compound would likely involve LUMO-lowering activation via iminium ion formation, or activation of a nucleophile through enamine formation or hydrogen bonding. These strategies can facilitate a range of transformations, including conjugate additions and cycloaddition reactions.

Potential Organocatalytic Reactions

Based on the reactivity of analogous α,β-unsaturated systems, this compound could potentially undergo several types of organocatalytic modifications:

Conjugate Addition Reactions: This is one of the most common applications of organocatalysis for α,β-unsaturated compounds. Chiral organocatalysts can facilitate the enantioselective addition of various nucleophiles to the β-position of the nitrile. Common nucleophiles include malonates, nitroalkanes, and ketones. The reaction is typically catalyzed by chiral primary or secondary amines, which activate the substrate through the formation of an iminium ion, or by thiourea or squaramide catalysts that activate the nucleophile through hydrogen bonding.

Cycloaddition Reactions: this compound could serve as a dienophile in organocatalytic Diels-Alder reactions or as a component in [2+2] cycloadditions. For instance, in a Diels-Alder reaction, a chiral amine catalyst could activate the enal or enone diene partner, leading to a highly stereocontrolled cycloaddition with the nitrile acting as the dienophile.

Cascade Reactions: The bifunctional nature of this compound, possessing both a Michael acceptor site and an allylic chloride, makes it an ideal candidate for organocatalytic cascade reactions. For example, a conjugate addition could be followed by an intramolecular cyclization, where the newly introduced nucleophile displaces the chloride to form a cyclic product.

Illustrative Research Findings

While direct research on this compound is limited, studies on structurally similar compounds like crotononitrile and other α,β-unsaturated nitriles provide valuable insights into its potential reactivity under organocatalytic conditions. For instance, visible light organophotoredox cobalt dual catalysis has been successfully employed for the regio- and stereoselective reductive coupling of alkynes and crotononitrile, yielding enantioenriched homoallylic nitriles acs.org. This highlights the potential for modern catalytic methods to functionalize this class of compounds.

Furthermore, organocatalytic conjugate additions to various α,β-unsaturated systems are well-documented. Chiral primary and tertiary amine catalysts, often in combination with a co-catalyst, have been shown to be efficient in promoting the addition of nucleophiles to conformationally restricted dienones and isatylidine malononitriles nih.govresearchgate.net. These reactions often proceed with high yields and enantioselectivities, suggesting that similar success could be achieved with this compound as the substrate.

The following tables provide illustrative data from organocatalytic reactions on analogous α,β-unsaturated systems, demonstrating the potential for such transformations with this compound.

Table 1: Illustrative Examples of Organocatalytic Conjugate Additions to α,β-Unsaturated Systems

CatalystNucleophileSubstrate AnalogueProduct TypeYield (%)Enantiomeric Excess (ee, %)
Chiral Primary AmineKetoneIsatylidine Malononitrile3,3'-Disubstituted Oxindole>9085-96
Piperidine-based Thiourea-tertiary amineMalononitrileConformationally Restricted DienoneChiral Pyran DerivativeExcellentExcellent
Novel Imidazoline Catalyst2-NitropropaneBenzylideneacetoneFunctionalized NitroalkaneGoodup to 86

Note: This table is for illustrative purposes and is based on data for analogous compounds, not this compound itself.

Table 2: Potential Organocatalytic Cycloaddition Reactions with α,β-Unsaturated Nitrile Analogues

Reaction TypeCatalyst TypeDiene/Alkene PartnerProduct TypeExpected Stereocontrol
Diels-Alder ([4+2])Chiral Secondary AmineAcroleinSubstituted CyclohexeneHigh (endo/exo and enantioselectivity)
[2+2] CycloadditionChiral PhosphineEnalSubstituted CyclobutaneHigh Diastereo- and Enantioselectivity

Note: This table represents potential reactions based on established organocatalytic methodologies.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound "this compound," sufficient information to construct the detailed article as outlined is not available in the public domain. Searches for ¹H-NMR, ¹³C-NMR, 2D NMR (COSY, HSQC, HMBC), and detailed mass spectrometry fragmentation patterns have not yielded the specific data required for a thorough and scientifically accurate analysis.

General information, such as the compound's molecular formula (C4H4ClN) and molecular weight, is accessible. nih.govguidechem.com However, the advanced spectroscopic characterization data necessary for a detailed structural elucidation and discussion of mechanistic insights, as specified in the requested article outline, could not be located in scholarly articles, chemical databases, or spectral libraries.

Therefore, it is not possible to generate the requested article with the required level of scientific detail and accuracy.

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and analyze the vibrational modes of a molecule. For (2E)-4-chlorobut-2-enenitrile, these techniques would provide a characteristic spectroscopic fingerprint.

Based on established group frequencies, the IR and Raman spectra of this compound would be expected to exhibit distinct peaks corresponding to its structural features. The nitrile group (C≡N) stretching vibration typically appears as a sharp, intense band in the region of 2260-2220 cm⁻¹ in the IR spectrum. The carbon-carbon double bond (C=C) of the trans-alkene would likely show a stretching vibration around 1680-1630 cm⁻¹. The C-H stretching of the vinyl hydrogens would be anticipated above 3000 cm⁻¹, while the C-H stretching of the methylene (B1212753) group would appear below 3000 cm⁻¹. The carbon-chlorine (C-Cl) bond would produce a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman spectroscopy would complement the IR data. The C≡N and C=C stretching vibrations are generally strong and easily observable in Raman spectra. Vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), would allow for the assignment of each observed band to a specific vibrational mode of the molecule, providing a deeper understanding of its structure and bonding.

Table 1: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Nitrile (C≡N) Stretching 2260 - 2220
Alkene (C=C) Stretching 1680 - 1630
Vinyl C-H Stretching > 3000
Methylene C-H Stretching < 3000

Advanced Spectroscopic Methods for In Situ Reaction Monitoring and Kinetic Studies

Advanced spectroscopic techniques, such as in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, are invaluable for monitoring chemical reactions in real-time. These methods allow for the tracking of reactant consumption, intermediate formation, and product generation without the need for sampling and offline analysis.

For reactions involving this compound, such as nucleophilic substitution at the allylic carbon or addition reactions across the double bond, in situ spectroscopy could provide crucial mechanistic and kinetic information. By monitoring the change in the intensity of characteristic vibrational bands over time, reaction profiles can be constructed. For instance, a decrease in the intensity of the nitrile or alkene peak of the starting material, coupled with the appearance of new peaks corresponding to the product, would allow for the determination of reaction rates and orders.

Kinetic studies using these techniques would involve analyzing the time-dependent concentration data to determine rate constants, activation energies, and other kinetic parameters. This information is essential for understanding the reaction mechanism and optimizing reaction conditions.

Table 2: Application of Advanced Spectroscopic Methods for Studying Reactions of this compound

Spectroscopic Method Application Information Gained
In Situ FTIR Real-time reaction monitoring Identification of intermediates, reaction endpoint determination
In Situ Raman Complementary real-time monitoring Tracking of symmetric vibrations, analysis in aqueous media

Computational and Theoretical Investigations of 2e 4 Chlorobut 2 Enenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (2E)-4-chlorobut-2-enenitrile, these methods can elucidate the distribution of electrons and predict regions of reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor or acceptor.

For this compound, the presence of the electron-withdrawing nitrile (-CN) and chloro (-Cl) groups, as well as the carbon-carbon double bond, significantly influences the nature of its frontier orbitals. The HOMO is expected to be localized primarily on the C=C double bond, which is the most electron-rich region and therefore the most likely site for electrophilic attack. The LUMO, conversely, is anticipated to be distributed over the nitrile group and the carbon atom attached to the chlorine, making these sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability; a smaller gap generally implies higher reactivity. Theoretical calculations on similar α,β-unsaturated nitriles have shown that substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. nih.gov

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

Molecular OrbitalPredicted Primary LocalizationImplied Reactivity
HOMOC=C double bondSite for electrophilic attack
LUMONitrile group (-CN) and C-Cl bondSite for nucleophilic attack

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. libretexts.orgyoutube.com It is generated by calculating the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the ESP map is expected to show a significant region of negative potential around the nitrogen atom of the nitrile group due to its lone pair of electrons. The chlorine atom, being highly electronegative, will also contribute to a region of negative potential. Conversely, the hydrogen atoms and the carbon atom attached to the chlorine are likely to exhibit a positive electrostatic potential. This distribution of charge highlights the molecule's polar nature and provides valuable clues about its intermolecular interactions and reactivity. Studies on other organochlorine compounds have demonstrated the utility of ESP maps in understanding their electronic structure, including the phenomenon of a "σ-hole" on the chlorine atom, which can influence halogen bonding. nih.gov

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. For this compound, theoretical studies can map out potential energy surfaces, identify transition states, and determine the energetic feasibility of various reaction pathways.

By mapping the potential energy surface of a reaction, computational methods can locate the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which is a key determinant of the reaction rate.

For reactions involving this compound, such as nucleophilic substitution at the carbon bearing the chlorine or addition reactions at the C=C double bond, transition state calculations can provide invaluable mechanistic insights. For instance, in a nucleophilic substitution reaction, calculations can help determine whether the mechanism is concerted (SN2) or stepwise (SN1). Similarly, for an addition reaction, the stereochemical outcome can be predicted by analyzing the transition state geometries. Computational studies on the chlorination of related unsaturated compounds have successfully used these methods to determine reaction pathways and energy barriers. nih.govnist.govresearchgate.net

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant.

For a polar molecule like this compound, solvent polarity is expected to play a significant role in its reactivity. For example, a polar solvent could stabilize charged intermediates or transition states, thereby accelerating reactions that proceed through such species. Theoretical investigations into the reactions of other nitriles have demonstrated that solvent effects can alter activation energies and even change the preferred reaction pathway. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and characterize its interactions with other molecules.

For this compound, MD simulations can be used to investigate its conformational flexibility. While the C=C double bond and the nitrile group impose some rigidity, rotation around the C-C single bonds can lead to different conformers. MD simulations can help identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations are well-suited for studying intermolecular interactions. In a condensed phase, molecules of this compound will interact with each other through a combination of van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds. The nitrile group, with its strong dipole moment, is expected to play a key role in these interactions. researchgate.netcdnsciencepub.com Simulations can provide a detailed picture of the liquid structure and dynamics, which is essential for understanding its bulk properties. Classical molecular dynamics simulations have been effectively used to study the behavior of small halogenated organic molecules in various environments. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

(2E)-4-Chlorobut-2-enenitrile as a Versatile Synthon for Complex Molecular Architectures

In organic synthesis, a synthon is a conceptual unit within a molecule that facilitates the formation of a target structure. This compound serves as a valuable four-carbon synthon. Its reactivity is characterized by the presence of two distinct electrophilic centers: the carbon atom bonded to the chlorine, which is susceptible to nucleophilic substitution, and the carbon atom beta to the nitrile group, which can undergo conjugate (Michael) addition. This dual reactivity allows for sequential or controlled reactions to build complex molecular architectures. dartmouth.eduresearchgate.net

The pyridine (B92270) ring is a core component of many pharmaceutical and specialty chemical products. wikipedia.org The construction of substituted pyridines often involves the condensation of ammonia (B1221849) or an ammonia source with 1,5-dicarbonyl compounds or their equivalents. baranlab.org this compound is a potent precursor for generating such intermediates.

One established strategy for pyridine synthesis involves a Michael-type addition of a nucleophile to an α,β-unsaturated carbonyl or nitrile, followed by cyclization. wikipedia.org In a plausible synthetic route, this compound can act as the Michael acceptor. The reaction with an enamine, which serves as a C-nucleophile, would form a 1,5-dinitrile or a related dicarbonyl equivalent. Subsequent intramolecular cyclization, dehydration, and aromatization, often facilitated by a catalyst, would yield a highly functionalized pyridine derivative. This approach is analogous to established pyridine syntheses like the Kröhnke reaction, which proceeds through a 1,5-dicarbonyl intermediate formed from a Michael addition. wikipedia.org The versatility of this method allows for the introduction of various substituents onto the pyridine ring, depending on the structure of the chosen nucleophile.

The ability of this compound to undergo multiple, distinct chemical reactions makes it an ideal starting point for creating advanced intermediates. epa.gov These intermediates are more complex molecules that serve as immediate precursors in the final stages of a multi-step synthesis.

For example, the allylic chloride can be displaced by a nucleophile, such as an alcohol or thiol, to introduce new functionality while leaving the α,β-unsaturated nitrile system intact for subsequent transformations. Conversely, a Michael addition reaction can be performed first to build a carbon skeleton, after which the chlorine atom can be substituted or eliminated to create further complexity. This strategic, stepwise functionalization enables the efficient construction of intricate molecules that would be difficult to assemble in a single step. epa.gov

Role in the Development of Specialty Polymers and Materials

The functional groups present in this compound provide opportunities for its use in materials science, both as a potential monomer for polymerization and as a precursor to functional materials.

While specific studies on the homopolymerization of this compound are not extensively documented, its structure suggests potential for incorporation into polymer chains. The carbon-carbon double bond can, in principle, participate in vinyl polymerization through radical, anionic, or cationic mechanisms. If polymerized through this route, it would result in a linear polymer with pendant chloromethyl and nitrile groups. These functional side chains could then be used for post-polymerization modification, allowing for the grafting of other molecules or cross-linking of the polymer chains.

The nitrile (-C≡N) and chloro (-Cl) groups are valuable functionalities for creating materials with specific properties. Nitrile groups are known for their high polarity and can be chemically transformed into other functional groups, such as carboxylic acids (via hydrolysis) or amines (via reduction).

By incorporating this compound into a polymer backbone or using it to synthesize a larger functional molecule, these groups can be leveraged to tune the final material's properties. For instance, converting the nitrile groups to carboxylic acids would increase the material's hydrophilicity and introduce pH-responsive behavior. The chlorine atom provides a reactive site for attaching other chemical moieties, enabling the development of materials with tailored optical, electronic, or surface properties.

Contribution to Agrochemical Synthesis as an Intermediate

This compound is classified as a potential intermediate in the synthesis of agrochemicals. guidechem.com Many modern herbicides and pesticides are complex heterocyclic compounds, often containing nitrogen atoms within their core structure. northumbria.ac.ukorganic-chemistry.org

Given its demonstrated potential as a synthon for building substituted pyridine rings (as discussed in section 6.1.1), this compound represents a valuable building block for the agrochemical industry. The synthesis of complex, biologically active molecules often requires versatile and reactive intermediates to construct the desired chemical scaffold efficiently. The ability to use this compound to form polysubstituted heterocycles makes it a candidate for the development of novel active ingredients in crop protection products.

Chemical Compound Information

Below is a summary of the key properties of this compound.

PropertyValueSource(s)
IUPAC Name This compound guidechem.comnih.gov
CAS Number 7659-46-3 guidechem.com
Molecular Formula C₄H₄ClN guidechem.comnih.govuni.lu
Molecular Weight 101.53 g/mol nih.gov
Canonical SMILES ClCC=CC#N guidechem.com
InChIKey TVATXSHJPUWJHZ-OWOJBTEDSA-N guidechem.comuni.lu

Exploration in Biomedical and Industrial Chemical Synthesis

This compound is a versatile bifunctional compound that serves as a valuable building block in advanced organic synthesis. Its structure, featuring a reactive chloromethyl group, a conjugated nitrile, and a double bond, allows for a variety of chemical transformations. These characteristics make it a key intermediate in the synthesis of diverse molecular architectures, particularly nitrogen-containing heterocycles, which are foundational structures in many biomedical and industrial applications. rsc.orgclockss.org The strategic placement of its functional groups enables its participation in cyclization, cycloaddition, and substitution reactions to construct complex molecules.

In biomedical research, nitrogen-containing heterocyclic compounds are crucial because they form the core of numerous pharmaceuticals, natural products, and biologically active molecules. nih.govclockss.org The utility of this compound is particularly evident in its role as a precursor for synthesizing substituted pyridazines and pyrroles, classes of compounds extensively studied for their therapeutic potential.

Industrially, the reactivity of this compound is harnessed to produce specialty chemicals and functional materials. Its ability to introduce a cyanobut-2-enyl moiety into various substrates is valuable for creating polymers, dyes, and agrochemicals with specific desired properties.

Synthesis of Pyridazine (B1198779) Derivatives

Pyridazines and their fused-ring analogues are a significant class of nitrogen-containing heterocycles recognized for their wide range of biological activities, including anti-hypertensive, anti-cancer, and anti-inflammatory properties. liberty.edu The synthesis of the pyridazine ring often involves the reaction of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) or its derivatives. nih.gov

This compound serves as a four-carbon building block for constructing the pyridazine core. A general synthetic strategy involves its reaction with a hydrazine derivative. In this process, the hydrazine can initially act as a nucleophile, displacing the chloride ion from the allylic position. The resulting intermediate can then undergo an intramolecular cyclization involving the nitrile group, followed by tautomerization or oxidation to yield the aromatic pyridazine ring. This pathway provides an efficient route to 3,6-disubstituted pyridazine scaffolds, which are common motifs in medicinal chemistry. organic-chemistry.orgmdpi.com

Table 1: Representative Synthesis of Pyridazine Scaffolds

Reactant 1 Reactant 2 Product Class Potential Significance
This compound Phenylhydrazine Substituted 1,6-Dihydropyridazines Intermediates for CNS-active agents
This compound Hydrazine Hydrate 3-Substituted Pyridazines Core structure in cardiovascular drugs

Synthesis of Pyrrole (B145914) Derivatives

The pyrrole ring is another privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of natural products and synthetic drugs, including notable examples with antibacterial, antiviral, and anti-inflammatory activities. organic-chemistry.orgresearchgate.net Synthetic routes to pyrroles are numerous, often involving the condensation of amines with dicarbonyl compounds or their equivalents. beilstein-journals.orgresearchgate.net

This compound can be utilized as a precursor for polysubstituted pyrroles. For instance, its reaction with primary amines can lead to N-substituted intermediates via displacement of the chloro group. These intermediates can then be reacted with a suitable partner that facilitates the cyclization process to form the pyrrole ring. Alternatively, the double bond and nitrile group can participate in cycloaddition reactions or be transformed through multi-step sequences to construct the desired heterocyclic system. The versatility of this starting material allows for the regioselective synthesis of highly functionalized pyrroles, which are valuable for creating libraries of compounds for drug discovery. organic-chemistry.org

Table 2: Representative Synthesis of Pyrrole Scaffolds

Reactant 1 Reactant 2 Product Class Potential Significance
This compound Primary Amines (e.g., Aniline) N-Aryl-3-pyrrolinenitriles Precursors for functional polymers
This compound β-Ketoesters Polysubstituted Pyrrole-2-carbonitriles Intermediates for anti-inflammatory agents

Table of Mentioned Compounds

Compound Name
This compound
Aniline
Hydrazine Hydrate
Phenylhydrazine

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